Ethyl methyl sulfone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

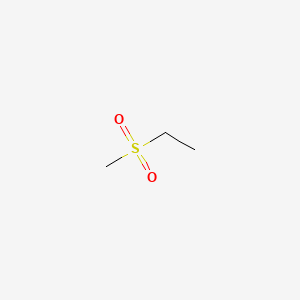

Structure

3D Structure

属性

IUPAC Name |

1-methylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJCDTIWNDBNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208122 | |

| Record name | Ethyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-43-4 | |

| Record name | Ethyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 594-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K26P79M26R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Methyl Sulfone: Chemical Structure, Bonding, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfone (EMS), with the chemical formula C₃H₈O₂S, is a simple, acyclic sulfone that has garnered interest in various scientific and industrial fields.[1] Its chemical inertness, thermal stability, and polarity make it a versatile solvent and a building block in organic synthesis.[2] In the pharmaceutical industry, the methyl sulfone moiety is a key functional group in numerous drug candidates, valued for its ability to enhance physicochemical properties such as solubility and metabolic stability.[3] This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and spectroscopic characterization of this compound, with a focus on data and methodologies relevant to researchers in drug development and chemical sciences.

Chemical Structure and Bonding

The molecular structure of this compound consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and an ethyl group. The IUPAC name for this compound is 1-(methylsulfonyl)ethane.[4]

The key bonding parameters for the sulfonyl group, based on the crystal structure of dimethyl sulfone, are summarized in the table below. These values are highly representative of the bonding in this compound.

Table 1: Comparison of Experimental Bond Lengths and Angles in Dimethyl Sulfone and a Generic Sulfonyl Group.

| Parameter | Dimethyl Sulfone (Experimental)[5] | Typical Sulfone Group |

|---|---|---|

| S=O Bond Length | 1.44 Å | ~1.45 Å |

| S-C Bond Length | 1.78 Å | ~1.77 Å |

| O=S=O Bond Angle | 117.9° | 117-120° |

| C-S-C Bond Angle | 103.0° | 103-106° |

The O=S=O bond angle is significantly larger than the ideal tetrahedral angle of 109.5°, a consequence of the repulsion between the electron-dense double bonds. Conversely, the C-S-C bond angle is compressed. The S=O bonds are highly polar, with significant partial negative charge on the oxygen atoms and a partial positive charge on the sulfur atom, contributing to the high dipole moment of sulfones. This polarity is a key factor in their physical and chemical properties.

Figure 1: Molecular geometry of the sulfonyl group with representative bond lengths and angles based on dimethyl sulfone data.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of the corresponding sulfide, ethyl methyl sulfide, using hydrogen peroxide as the oxidant.[7][8][9] Acetic acid is often used as a catalyst.[7]

Reaction Scheme:

CH₃CH₂SCH₃ + 2 H₂O₂ → CH₃CH₂SO₂CH₃ + 2 H₂O

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add ethyl methyl sulfide (1 equivalent) and glacial acetic acid (0.02-0.05 equivalents).[7]

-

Addition of Oxidant: Cool the flask in an ice bath. Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 50°C.[7]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65-75°C for 4-5 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as chloroform or ethyl acetate (3 x volume of the reaction mixture).[7]

-

Purification: Combine the organic layers and wash with a saturated solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.[7]

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][10]

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl and methyl groups.

-

Experimental Protocol: Dissolve the sample in deuterated chloroform (CDCl₃). Record the spectrum on a 300 MHz or higher NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Expected Chemical Shifts (δ):

-

Triplet at ~1.3 ppm (3H, -CH₂CH₃ )

-

Quartet at ~3.0 ppm (2H, -CH₂ CH₃)

-

Singlet at ~2.9 ppm (3H, -SO₂CH₃ )

-

-

-

¹³C NMR: The carbon NMR spectrum shows three distinct signals corresponding to the three carbon atoms in the molecule.

-

Experimental Protocol: Use the same sample prepared for ¹H NMR. Record the spectrum on a 75 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts (δ):

-

~7 ppm (-CH₂C H₃)

-

~45 ppm (-C H₂CH₃)

-

~42 ppm (-SO₂C H₃)

-

-

Infrared (IR) Spectroscopy:

The IR spectrum is dominated by strong absorptions from the sulfonyl group.

-

Experimental Protocol: The spectrum can be recorded on a neat sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Characteristic Absorption Bands (cm⁻¹):

-

1300-1350 cm⁻¹: Asymmetric S=O stretching (strong)

-

1120-1160 cm⁻¹: Symmetric S=O stretching (strong)

-

2900-3000 cm⁻¹: C-H stretching

-

Mass Spectrometry (MS): [11][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Experimental Protocol: Electron Ionization (EI) is a common method for analyzing small molecules like this compound. The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam (e.g., 70 eV).

-

Expected Fragments (m/z):

-

108: Molecular ion [M]⁺

-

93: [M - CH₃]⁺

-

79: [M - C₂H₅]⁺

-

65: [CH₃SO₂]⁺

-

29: [C₂H₅]⁺

-

Figure 3: Analytical techniques for the characterization of this compound.

Biological Relevance and Applications in Drug Development

While the sulfone functional group is a common motif in a wide array of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents, this compound itself is not known to possess significant intrinsic biological activity.[3][13] There is no substantial evidence in the scientific literature to suggest that it directly interacts with specific signaling pathways or acts as an enzyme inhibitor at physiological concentrations.

The primary relevance of this compound in a biological context and drug development stems from its use as:

-

A Stable, Non-Reactive Scaffold: The sulfone group is chemically robust and resistant to metabolic degradation.[3] This makes it an attractive structural element to include in drug candidates to improve their pharmacokinetic profiles.

-

A Polar, Aprotic Solvent: Due to its high polarity and stability, this compound and related sulfones are explored as solvents and co-solvents in various applications, including in electrolytes for batteries and potentially in formulations for biological assays.[14] However, when used as a solvent in cell-based assays, it is crucial to establish a concentration range where it does not exert cytotoxic or other confounding effects.[15]

-

An Excipient in Formulations: The properties of sulfones can be advantageous in pharmaceutical formulations, although care must be taken to ensure they do not contain reactive impurities that could degrade the active pharmaceutical ingredient (API).[16][17]

It is important to distinguish this compound from structurally related but functionally distinct compounds. For instance, ethyl methanesulfonate (EMS) is a potent mutagen due to its ability to alkylate DNA, a reactivity not shared by the chemically stable this compound. Similarly, ethyl vinyl sulfone is a reactive Michael acceptor that can covalently modify proteins, a property absent in the saturated this compound.[1][18]

The sulfone moiety has been incorporated into molecules designed to inhibit enzymes like cyclooxygenase (COX), where the sulfone group can form key interactions within the enzyme's active site.[19][20][21] However, in these cases, the overall molecular structure dictates the biological activity, with the sulfone group contributing to binding and physicochemical properties.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound.

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₈O₂S | [4] |

| Molecular Weight | 108.16 g/mol | [4] |

| CAS Number | 594-43-4 | [4] |

| Appearance | Colorless solid or liquid | [2] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 239 °C | [22] |

| Density | ~1.17 g/cm³ | [23] |

| Solubility | Soluble in water, ethanol, and other polar solvents | [2] |

| XLogP3 | -0.3 |[4] |

Conclusion

This compound is a structurally simple yet important molecule with well-defined chemical and physical properties. Its stable sulfonyl group, characterized by a distorted tetrahedral geometry and polar S=O bonds, imparts properties that make it a useful solvent and a valuable building block in medicinal chemistry. While devoid of significant intrinsic biological activity, its role as a metabolically stable scaffold is of considerable interest to drug development professionals. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers working with this versatile compound.

References

- 1. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. The crystal structure of dimethyl sulfone [degruyterbrill.com]

- 6. Dimethyl Sulfone | C2H6O2S | CID 6213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105461600A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(594-43-4) 1H NMR spectrum [chemicalbook.com]

- 11. Ethyl methyl sulphone [webbook.nist.gov]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An this compound co-solvent eliminates macroscopic morphological instabilities of lithium metal anode - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Reactions of proteins with ethyl vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclooxygenase-1-selective inhibitors based on the (E)-2'-des-methyl-sulindac sulfide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 23. Page loading... [guidechem.com]

An In-depth Technical Guide to Ethyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl methyl sulfone, a versatile organosulfur compound. It covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a particular focus on its role in medicinal chemistry and drug development.

Chemical Identity and Synonyms

This compound is a simple, acyclic sulfone. Its unambiguous identification is crucial for research and regulatory purposes.

CAS Number: 594-43-4[1]

Synonyms:

-

1-methylsulfonylethane[1]

-

(Methylsulfonyl)ethane[2]

-

Ethane, (methylsulfonyl)-[2]

-

Methyl ethyl sulfone[1]

-

EMS (Note: This abbreviation is also used for Ethyl Methanesulfonate, a potent mutagen, so context is critical)[1][3]

Physicochemical Properties

The properties of this compound make it a stable and versatile chemical intermediate. The data presented below is a consolidation from various sources. Discrepancies in reported values, particularly for melting and boiling points, may arise from different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈O₂S | [1] |

| Molecular Weight | 108.16 g/mol | [2] |

| Appearance | White to light yellow crystalline solid or colorless liquid | [4] |

| Melting Point | 34 °C | [4] |

| 103-105 °C | [1] | |

| Boiling Point | 239.2 °C at 760 mmHg | [4] |

| 285-286 °C | [1] | |

| Density | 1.091 g/cm³ | [4] |

| Flash Point | 120.8 °C | [4] |

| Refractive Index | 1.413 | [4] |

| Solubility | Soluble in water, ethanol, and other polar solvents. Insoluble in non-polar solvents like benzene and toluene. | [1] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common and industrially relevant method is the oxidation of its corresponding sulfide.

Experimental Protocol: Oxidation of Ethyl Methyl Sulfide

This protocol is based on a method described in patent literature, which details a high-yield synthesis using hydrogen peroxide as a green oxidant.[5]

Materials:

-

Ethyl methyl sulfide

-

Glacial acetic acid (catalyst)

-

30% Hydrogen peroxide (oxidant)

-

Sodium hydroxide solution (for neutralization)

-

Chloroform (for extraction)

-

2000 mL reactor with stirring and temperature control

Procedure:

-

To a 2000 mL reactor, add 380 g of ethyl methyl sulfide and 5.9 g of glacial acetic acid.[5]

-

Begin stirring and slowly add 680 g of 30% hydrogen peroxide. Maintain the temperature below 50 °C during this addition.[5]

-

After the initial addition is complete, heat the reaction mixture to 65 °C.[5]

-

Slowly add another 680 g of 30% hydrogen peroxide, ensuring the reaction temperature is maintained between 65-75 °C.[5]

-

Incubate the reaction mixture at this temperature for 5 hours with continuous stirring.[5]

-

Upon completion, cool the reactor and neutralize the mixture to a neutral pH by adding a 32% sodium hydroxide solution.[5]

-

Transfer the mixture to a separatory funnel and perform extraction three times with chloroform.[5]

-

Combine the organic phases and distill under atmospheric pressure at a temperature below 100 °C to remove the chloroform.[5]

-

The crude product is then purified by vacuum distillation. Collect the fraction at 157 °C to obtain this compound as a colorless, transparent liquid. This method reports a yield of up to 90.5% with 99% purity.[5]

Alternative Synthesis: From Dimethyl Sulfoxide (DMSO)

Another documented method involves the S-alkylation of DMSO.

Reaction Scheme: CH₃SOCH₃ + CH₃CH₂I + NaH → CH₃SO₂CH₂CH₃ + NaI + H₂[1]

Description: This reaction proceeds by treating dimethyl sulfoxide (DMSO) with an ethylating agent like ethyl iodide (EtI) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The ethyl group displaces one of the methyl groups of DMSO to form this compound.[1] While this method is chemically feasible, detailed industrial-scale protocols are less common than the oxidation route.

Role in Drug Development and Medicinal Chemistry

This compound itself is not typically an active pharmaceutical ingredient (API). Its significance lies in its role as a key intermediate and a structural motif in drug design. The methylsulfone group is a highly valuable pharmacophore for several reasons.[6]

-

Metabolic Stability: The sulfone group is chemically inert and resistant to metabolic breakdown, which can improve the half-life of a drug.[6]

-

Solubility and Polarity: As a polar group, it can enhance the aqueous solubility of a drug molecule, which is often a critical factor for bioavailability.[6]

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the sulfonyl group can influence the acidity or basicity of nearby functional groups, thereby fine-tuning a molecule's properties.[6]

The stability and desirable physicochemical properties imparted by the methylsulfone group have led to its incorporation into a wide array of approved drugs and clinical candidates for treating various diseases, including cancer, inflammatory conditions, and viral infections.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the oxidation of ethyl methyl sulfide.

Caption: A flowchart of the synthesis of this compound.

Applications and Role in Chemistry

This diagram outlines the primary applications of this compound, highlighting its central role as a chemical intermediate.

Caption: A diagram showing the various applications of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C3H8O2S | CID 79059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 4. innospk.com [innospk.com]

- 5. CN105461600A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

ethyl methyl sulfone molecular formula and weight

This document provides core physicochemical properties of ethyl methyl sulfone, a compound relevant in various research and development applications. The data is presented for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₃H₈O₂S | [1][2][3] |

| Molecular Weight | 108.16 g/mol | [4][3][5] |

| Synonyms | (Methylsulfonyl)ethane, 1-methylsulfonylethane | [2] |

| CAS Number | 594-43-4 | [1][2][3][5] |

Note on Advanced Technical Content: The user request specified the inclusion of experimental protocols and visualizations such as signaling pathways. For the specific topic of molecular formula and weight, these content types are not applicable. Molecular formula and weight are fundamental, calculated properties of a chemical compound and are not determined through experimental workflows or biological pathways that would necessitate such diagrams or detailed protocols.

References

Ethyl Methyl Sulfone: A Core Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Pharmacological Relevance of Ethyl Methyl Sulfone

This compound (EMS), a simple dialkyl sulfone, serves as a significant chemical intermediate and a structural motif of interest in diverse scientific fields, particularly for researchers, scientists, and drug development professionals. Its unique physicochemical properties, conferred by the sulfonyl group, make it a valuable building block in the synthesis of complex molecules and a subject of study in materials science, notably in electrolyte formulations for energy applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in modern drug discovery.

Physical and Spectroscopic Properties

This compound is a white, crystalline solid at room temperature, characterized by its high polarity, thermal stability, and specific solubility profile.[1][2] Its key physical and spectroscopic data are summarized below.

Physical Characteristics

The fundamental physical properties of this compound are presented in Table 1, offering a clear comparison of quantitative data sourced from various chemical suppliers and databases.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(Methylsulfonyl)ethane | |

| CAS Number | 594-43-4 | [1][3] |

| Molecular Formula | C₃H₈O₂S | [1][3] |

| Molecular Weight | 108.16 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 32-37 °C | [3][4] |

| Boiling Point | 239 °C (at 760 mmHg) | [1][3] |

| 78 °C (at 8 Torr) | [5][6] | |

| Density | 1.1 g/cm³ (solid) | [3][4] |

| 1.091 g/cm³ (predicted) | [1][7] | |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][4] |

| Refractive Index | 1.413 | [1][7] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C (Predicted) | [7] |

| Solubility | Soluble in water and polar organic solvents like ethanol. | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Table 2 provides key identifiers from various spectroscopic techniques.

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| SMILES String | CCS(C)(=O)=O | [3][9] |

| InChI | 1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 | [3] |

| InChIKey | YBJCDTIWNDBNTM-UHFFFAOYSA-N | [3] |

| ¹H NMR | Spectrum available | [7][9] |

| ¹³C NMR | Spectrum available | [7] |

| Mass Spectrum | Electron ionization spectrum available | [7] |

| IR Spectrum | Vapor phase spectrum available |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the sulfonyl functional group, which is a strong electron-withdrawing group. This feature renders the adjacent protons on the methyl and ethyl groups acidic, allowing for deprotonation by strong bases to form carbanions. These carbanions are valuable nucleophiles in carbon-carbon bond-forming reactions.

-

Thermal Stability : this compound exhibits high thermal stability, making it suitable for reactions conducted at elevated temperatures.[7]

-

Oxidative Stability : The sulfone group is in a high oxidation state (S(VI)) and is resistant to further oxidation. This stability is a key reason for its use in high-voltage lithium-ion battery electrolytes.[10][11]

-

Reactivity : While generally stable, the protons alpha to the sulfonyl group can be abstracted by strong bases, enabling its use in reactions like the Ramberg–Bäcklund reaction and Julia olefination for the synthesis of alkenes.[12]

-

Safety and Hazards : It is classified as a skin sensitizer (H317) and may cause an allergic skin reaction.[3][4] It is a combustible solid, and appropriate personal protective equipment should be used during handling.[3][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from patents and standard laboratory practices.

Synthesis: Oxidation of Ethyl Methyl Sulfide

The most common method for preparing this compound is the oxidation of its corresponding thioether, ethyl methyl sulfide. Hydrogen peroxide is a frequently used oxidant, often with a catalyst.[13][14]

Protocol: (Adapted from patent CN105461600A)[6]

-

Apparatus Setup : Equip a 2000 mL three-necked reactor with a mechanical stirrer, a thermometer, and two dropping funnels.

-

Initial Charge : Charge the reactor with 380 g of ethyl methyl sulfide and 5.9 g of glacial acetic acid (catalyst).

-

First Oxidant Addition : While maintaining the internal temperature below 50 °C using an ice bath, slowly add 680 g of 30% hydrogen peroxide from the first dropping funnel.

-

Heating : Once the initial addition is complete, heat the reaction mixture to 65 °C.

-

Second Oxidant Addition : At 65 °C, begin the dropwise addition of another 680 g of 30% hydrogen peroxide from the second dropping funnel, ensuring the reaction temperature is maintained between 65-75 °C.

-

Reaction Incubation : After the second addition is complete, maintain the stirring and temperature at 65-75 °C for 5 hours to ensure the reaction goes to completion.

-

Work-up : Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and perform an extraction with chloroform (3 x volume).

-

Solvent Removal : Combine the organic phases and remove the chloroform via distillation at atmospheric pressure (boiling point ~61 °C).

-

Final Purification : The crude product is then purified by vacuum distillation to yield the final product.

Caption: Experimental workflow for the synthesis and purification of this compound.

Purification

The primary method for purifying this compound post-synthesis is vacuum distillation, owing to its high boiling point at atmospheric pressure.[6] For smaller scales or for removing minor impurities from a solid sample, recrystallization is a viable alternative.

Protocol: Purification by Vacuum Distillation

-

Apparatus : Assemble a standard vacuum distillation apparatus using ground-glass jointware. Ensure all connections are well-sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.

-

Procedure : Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Vacuum Application : Gradually apply vacuum to the system.

-

Heating : Gently heat the distillation flask using a heating mantle.

-

Fraction Collection : Collect the fraction boiling at approximately 78 °C under a pressure of 8 Torr.[5][6] Discard any initial forerun.

-

Completion : Stop the distillation once the desired product has been collected, leaving a small amount of residue in the distillation flask. Release the vacuum carefully before turning off the heat.

Protocol: Purification by Recrystallization

-

Solvent Selection : Given the low melting point (32-37 °C), recrystallization should be performed at a reduced temperature. A suitable solvent system would be one in which the sulfone is soluble at or slightly above room temperature but sparingly soluble at lower temperatures (e.g., 0-5 °C). A mixed solvent system, such as diethyl ether/hexane, is a good starting point.

-

Dissolution : Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., diethyl ether) at room temperature.

-

Induce Crystallization : Slowly add the "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy.

-

Cooling : Place the flask in an ice-water bath and allow it to cool slowly without disturbance to promote the formation of large, pure crystals.

-

Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any adhering impurities.

-

Drying : Dry the purified crystals under vacuum to remove residual solvent.

Analytical Characterization

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to assess the purity of this compound and confirm its molecular weight.

-

Sample Preparation : Prepare a dilute solution of the purified this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

-

GC Column : Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection : Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C, using a split injection mode (e.g., 50:1 split ratio).

-

Oven Program :

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas : Use helium as the carrier gas with a constant flow rate of 1 mL/min.

-

MS Parameters :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis : The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak should display the molecular ion (M⁺) at m/z = 108, along with a characteristic fragmentation pattern.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structure elucidation.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Spectrometer : Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Parameters : Acquire the spectrum using a standard proton pulse program. Typical parameters include a 45° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Expected Spectrum : The spectrum will show a triplet corresponding to the -CH₃ of the ethyl group, a quartet for the -CH₂- group, and a singlet for the methyl group attached to the sulfone.

-

-

¹³C NMR Acquisition :

-

Parameters : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

Expected Spectrum : The spectrum will show three distinct signals corresponding to the three unique carbon atoms in the molecule.

-

Role in Drug Development and Materials Science

This compound itself is not typically an active pharmaceutical ingredient (API). Its significance lies in its role as a versatile pharmaceutical intermediate and a representative of the sulfone functional group, which is a key pharmacophore in medicinal chemistry.[1][3]

The sulfone group is prized by medicinal chemists for its ability to modulate the physicochemical properties of a drug candidate.[1][3] Its introduction into a molecule can lead to significant improvements in its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Contributions of the Sulfone Moiety:

-

Increased Polarity : The sulfonyl group is highly polar and can act as a strong hydrogen bond acceptor, which often improves aqueous solubility.[1][3]

-

Metabolic Stability : Sulfones are generally resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.[5]

-

Modulation of Basicity : When placed near a basic nitrogen atom, the electron-withdrawing nature of the sulfone group can reduce the basicity (lower pKa), which can be crucial for optimizing cell permeability and reducing off-target effects.[3]

-

Bioisosteric Replacement : The sulfone group can serve as a bioisostere for other functional groups like ketones or even carboxylic acids, helping to fine-tune binding interactions with biological targets.[1]

-

Lowering Lipophilicity : By increasing polarity, the sulfone moiety can significantly lower the lipophilicity (LogP) of a molecule, which is often desirable to improve the overall ADME properties and reduce toxicity.[3][5]

Caption: Role of the sulfone moiety in optimizing drug-like properties.

Beyond pharmaceuticals, this compound is investigated as a stable, high-flashpoint co-solvent in electrolytes for lithium-ion batteries. Its high oxidative stability is advantageous for use with high-voltage cathode materials, potentially leading to batteries with higher energy densities.[10][11][15] Research focuses on overcoming its high viscosity and incompatibility with graphite anodes, often by using co-solvents and additives.[10][11]

Conclusion

This compound is a chemical compound whose simple structure belies its significant utility. For drug development professionals, it represents a key building block and an embodiment of the sulfone functional group, a powerful tool for optimizing the ADME properties of therapeutic candidates. For materials scientists, its electrochemical stability offers potential pathways to safer and more energy-dense batteries. The data and protocols compiled in this guide provide a foundational resource for researchers working with or exploring the applications of this versatile sulfone.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. onesearch.uark.edu [onesearch.uark.edu]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. youtube.com [youtube.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. memphis.edu [memphis.edu]

- 9. This compound(594-43-4) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. How To [chem.rochester.edu]

- 14. rsc.org [rsc.org]

- 15. This compound-Based Electrolytes for Lithium Ion Battery Applications [mdpi.com]

An In-depth Technical Guide to the Solubility of Ethyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl methyl sulfone (EMS). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the precise solubility of this compound in various solvents.

Introduction to this compound

This compound (CAS No: 594-43-4), with the molecular formula C₃H₈O₂S, is a polar aprotic solvent. Its chemical structure, featuring a sulfonyl group flanked by an ethyl and a methyl group, imparts a high dielectric constant and polarity, making it an effective solvent for a range of compounds. Understanding its solubility in different solvents is crucial for its application in organic synthesis, as a reaction medium, and in the formulation of pharmaceutical products.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound is primarily dictated by the principle of "like dissolves like." Its polar nature allows for miscibility with other polar solvents, while its solubility in nonpolar solvents is limited.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent Name | Qualitative Solubility | Reference |

| Polar Protic | Water | Soluble | |

| Ethanol | Soluble | ||

| Methanol | Soluble | ||

| Polar Aprotic | Acetone | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Acetonitrile | Soluble | ||

| Nonpolar Aprotic | Toluene | Insoluble | |

| Diethyl Ether | Soluble | ||

| n-Heptane | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for the quantitative determination of this compound solubility using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaking water bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dishes

-

Drying oven

-

Desiccator

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

3.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dried solute / Volume of filtered solution) x 100

3.4. Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

The process of solubilization can be represented as a logical relationship between the solute, solvent, and the resulting solution.

Caption: Logical relationship of the solubilization process.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its qualitative solubility profile indicates good solubility in polar organic solvents and limited solubility in water and nonpolar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Researchers and drug development professionals are encouraged to perform these experimental determinations to obtain the specific data required for their work.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfone (CAS No. 594-43-4), also known as methylsulfonylethane, is a polar, aprotic organic solvent with the chemical formula C₃H₈O₂S. Its stability, both thermal and chemical, combined with its favorable solvation properties, has led to its use in a variety of applications, including as a solvent in organic synthesis, an electrolyte component in energy storage devices, and as an intermediate in the pharmaceutical and agrochemical industries.[1][2] In drug development, the methyl sulfone group is a key structural motif that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination and synthesis, and a visualization of its synthetic pathway.

Core Physicochemical Properties: Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. There is some variability in the reported values for this compound in the literature, which can often be attributed to differences in experimental conditions, particularly pressure for boiling point measurements. After a thorough review of available data, the most consistent values have been compiled below.

Data Presentation: Melting and Boiling Points of this compound

| Property | Reported Value(s) | Conditions |

| Melting Point | 34 °C[3][4][5][6][7][8][9] | Ambient Pressure |

| 32-37 °C | Ambient Pressure | |

| Boiling Point | 239.2 °C[1][3][4][8] | 760 mmHg |

| 239 °C | "lit." (literature, assumed ambient pressure) | |

| 78 °C[6][7][9] | 8 Torr |

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound like this compound is the capillary method, using a melting point apparatus.[10][11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

-

Thermometer (calibrated)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool, and then repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). For a pure compound, this range should be narrow (0.5-1.5 °C).

Determination of Boiling Point

The boiling point of a liquid can be determined using a variety of methods, including the Thiele tube method, which is suitable for small sample volumes.[13][14][15][16][17]

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Clamp and stand

Procedure:

-

Add a few milliliters of this compound to the small test tube.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a stand and fill it with mineral oil to a level above the side arm.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is fully immersed in the oil.

-

Gently heat the side arm of the Thiele tube. The shape of the tube is designed to promote convection currents that ensure uniform heating.[17]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14][17] Record this temperature.

-

It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Synthesis of this compound

This compound can be synthesized by the oxidation of ethyl methyl sulfide. A common and environmentally conscious method utilizes hydrogen peroxide as the oxidant, often with a catalyst such as glacial acetic acid.[18]

Materials:

-

Ethyl methyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid (catalyst)

-

2000 mL reactor or round-bottom flask

-

Stirring apparatus

-

Heating mantle with temperature control

-

Dropping funnel

-

Separatory funnel

-

Chloroform (for extraction)

-

Distillation apparatus (for purification)

Procedure:

-

In a 2000 mL reactor, combine 380 g of ethyl methyl sulfide and 5.9 g of glacial acetic acid.[18]

-

Under stirring, slowly add 680 g of 30% hydrogen peroxide from a dropping funnel. Maintain the temperature below 50 °C during this addition, using a cooling bath if necessary.[18]

-

After the initial addition is complete, heat the reaction mixture to 65 °C.[18]

-

Add another 680 g of 30% hydrogen peroxide, controlling the rate of addition to maintain the reaction temperature between 65-75 °C.[18]

-

Once the addition is complete, maintain the mixture at this temperature for 5 hours to ensure the reaction goes to completion.[18]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the product with chloroform (3 repetitions).

-

Combine the organic phases and perform an atmospheric distillation at a temperature below 100 °C to remove the chloroform.[18]

-

The crude product is then purified by vacuum distillation. Collect the fraction at 157 °C to obtain pure this compound.[18]

Mandatory Visualization

Synthesis and Purification Workflow of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from ethyl methyl sulfide, followed by its extraction and purification.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 594-43-4 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 594-43-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. byjus.com [byjus.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CN105461600A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl methyl sulfone (C₃H₈O₂S), a versatile organic compound utilized as a solvent and an intermediate in the synthesis of various biologically active molecules. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.

Oxidation of Ethyl Methyl Sulfide

The most prevalent and industrially significant method for the synthesis of this compound is the oxidation of its corresponding sulfide, ethyl methyl sulfide. This pathway offers high yields and utilizes readily available starting materials. A variety of oxidizing agents and catalytic systems have been employed for this transformation.

Hydrogen Peroxide as the Oxidant

Hydrogen peroxide (H₂O₂) is a commonly used oxidant for the conversion of sulfides to sulfones due to its environmental benignity, as its primary byproduct is water. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity.

A widely adopted method involves the use of glacial acetic acid as a catalyst with hydrogen peroxide.[1] This homogeneous catalysis system is cost-effective and the reaction is straightforward to perform.[1]

Reaction Scheme:

Caption: Oxidation of ethyl methyl sulfide to this compound.

Quantitative Data Summary:

| Starting Material (Ethyl Methyl Sulfide) | Reagents | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 380g | 30% H₂O₂ (1360g) | None | 65-75°C, 10 hours | 78 | 97 | [1] |

| 380g | 30% H₂O₂ (1360g) | Glacial Acetic Acid (5.9g) | <50°C (initial), then 65-75°C, 5 hours | >90 | Not Specified | [1] |

| 228g | 30% H₂O₂ (816g) | Glacial Acetic Acid (5g) | <50°C (initial), then 65-75°C, 4 hours | 90.5 | 99 | [1] |

Experimental Protocols:

Protocol 1: Catalyzed by Glacial Acetic Acid [1]

-

To a 2000 mL reactor, add 228g of ethyl methyl sulfide and 5g of glacial acetic acid.

-

Slowly add 408g of 30% hydrogen peroxide at room temperature, maintaining the temperature below 50°C.

-

After the initial addition, heat the mixture to 65°C.

-

Slowly add another 408g of 30% hydrogen peroxide, maintaining the reaction temperature between 65-75°C.

-

Maintain the reaction at this temperature for 4 hours.

-

After the reaction is complete, neutralize the solution with an alkali (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., chloroform).

-

Remove the organic solvent by distillation.

-

Perform vacuum distillation, collecting the fraction at 157°C to obtain pure this compound.

Protocol 2: Uncatalyzed Oxidation [1]

-

In a 2000 mL reactor, add 380g of ethyl methyl sulfide and 1360g of 30% hydrogen peroxide.

-

Control the reaction temperature between 65-75°C and maintain for 10 hours.

-

After completion, extract the mixture three times with chloroform.

-

Remove the chloroform by air distillation at a temperature below 100°C.

-

Perform a slow vacuum distillation and collect the fraction at 157°C to yield the final product.

S-Alkylation of Sodium Methanesulfinate

An alternative pathway to this compound involves the nucleophilic substitution reaction between a methanesulfinate salt, such as sodium methanesulfinate, and an ethylating agent. This method is a general approach for the formation of sulfones.

Reaction Scheme:

Caption: Synthesis of this compound via S-alkylation.

While a specific, detailed protocol with quantitative yield for the synthesis of this compound via this method was not found in the immediate literature, the following is a general and representative experimental protocol for the S-alkylation of a sulfinate salt.

Representative Experimental Protocol:

-

Dissolve sodium methanesulfinate in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or recrystallization to obtain pure this compound.

Synthesis from Dimethyl Sulfoxide (DMSO)

A less common and not well-documented method suggests the synthesis of this compound from dimethyl sulfoxide (DMSO) and ethyl iodide. One source proposes a reaction in the presence of a strong base like sodium hydride.[2] However, the chemical mechanism for such a transformation to a sulfone is not straightforward and requires further validation. The proposed reaction is as follows:

CH₃SOCH₃ + CH₃CH₂I + NaH → CH₃SO₂CH₂CH₃ + NaI + H₂[2]

Due to the lack of corroborating literature and a clear mechanistic pathway, this method should be approached with caution and is presented here for completeness rather than as a recommended synthetic route. No detailed experimental protocol or yield data is currently available for this specific transformation.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the oxidation of ethyl methyl sulfide, particularly using hydrogen peroxide with glacial acetic acid as a catalyst. This method is well-documented, scalable, and provides high yields and purity. The S-alkylation of sodium methanesulfinate presents a viable alternative, though specific protocols for this compound are less common. The proposed synthesis from DMSO requires further investigation to be considered a practical pathway. For researchers and professionals in drug development, the oxidation of ethyl methyl sulfide remains the recommended and most robust method for obtaining this compound.

References

Ethyl Methyl Sulfone: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfone (CAS No. 594-43-4) is an organic sulfone compound with the molecular formula C3H8O2S.[1] It is utilized as a versatile intermediate in various chemical processes, particularly in drug synthesis, and has applications in the development of electrolytes for lithium-ion and magnesium batteries.[1][2] This guide provides a comprehensive overview of the available safety, handling, and toxicity data for this compound to inform risk assessment and ensure safe laboratory practices.

It is critical to distinguish this compound from the structurally similar but distinct compound, ethyl methanesulfonate (EMS). EMS is a potent mutagen and carcinogen, and while some of its toxicological data are presented here for comparative context, it should not be assumed that this compound shares the same toxicological profile.[3][4] A significant lack of comprehensive toxicity data for this compound necessitates a cautious approach to its handling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 594-43-4 | [1] |

| Molecular Formula | C3H8O2S | [1] |

| Molecular Weight | 108.16 g/mol | [1][5] |

| Appearance | White to light yellow crystal or solid | [1] |

| Melting Point | 34 °C | [1][6] |

| Boiling Point | 239.2 °C at 760 mmHg | [1] |

| Density | 1.091 g/cm³ | [1] |

| Flash Point | 120.8 °C | [1] |

| Refractive Index | 1.413 | [1] |

| Solubility | Soluble in water, ethanol, and other polar solvents. Insoluble in non-polar solvents like benzene and toluene. | [7] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:

-

H317: May cause an allergic skin reaction. [5]

This indicates that the primary identified hazard is skin sensitization.[5]

Toxicological Data

There is a notable lack of comprehensive, publicly available toxicological data for this compound. Many standard toxicological endpoints have not been evaluated, as indicated in safety data sheets.

Acute Toxicity

| Endpoint | Route | Species | Value | Reference(s) |

| LD50 | Oral | - | No data available | [8][9] |

| LD50 | Dermal | - | No data available | [8] |

| LC50 | Inhalation | - | No data available | [8] |

Skin Corrosion/Irritation

No formal studies on skin corrosion or irritation were found. However, skin and eye contact may cause irritation.[10]

Respiratory or Skin Sensitization

This compound is classified as a skin sensitizer (Category 1).[8] This is the most well-documented toxicological endpoint.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no available data to indicate that this compound is mutagenic, carcinogenic, or a reproductive toxin.[8][9][10] International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.[8][9]

Comparative Toxicological Data of Ethyl Methanesulfonate (EMS)

For informational purposes and to highlight the potential risks of structurally related compounds, the following table summarizes the toxicity of ethyl methanesulfonate (EMS). It is crucial to reiterate that this data pertains to EMS and not this compound.

| Endpoint | Route | Species | Value/Result | Reference(s) |

| Carcinogenicity | - | - | Reasonably anticipated to be a human carcinogen | [11][12] |

| Mutagenicity | - | - | Known mutagen | [4] |

| Reproductive Toxicity | - | - | May damage the developing fetus and testes | [3] |

| NOEL (Teratogenicity) | - | Mice | 100 mg/kg | [13] |

| Subacute Toxicity (28-day) | Oral | Rat | NOAEL not determined; primary targets were hematopoietic system, thymolymphatic system, and sexual organs | [14] |

Handling and Safety Precautions

Given the classification as a skin sensitizer and the lack of comprehensive toxicity data, stringent safety measures are recommended when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Use process enclosures or local exhaust ventilation to minimize airborne exposure.[15]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[15]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[8]

General Hygiene

-

Avoid contact with skin, eyes, and clothing.[16]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[17]

-

Wash hands thoroughly after handling.[16]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Keep away from strong oxidizing agents.[9]

Spills and Disposal

-

In case of a spill, avoid generating dust.[8]

-

Absorb with an inert material and place in a suitable container for disposal.[15]

-

Dispose of waste in accordance with local, state, and federal regulations.[18]

Experimental Protocols for Skin Sensitization Assessment

As skin sensitization is the primary identified hazard of this compound, understanding the methodologies for its assessment is crucial. The following are summaries of key OECD-validated assays.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine.[19][20] This mimics the initial step in the adverse outcome pathway (AOP) for skin sensitization, where a chemical (hapten) binds to skin proteins.[21]

Methodology:

-

A solution of the test chemical is incubated with synthetic peptides containing either cysteine or lysine for 24 hours.[22]

-

Following incubation, the concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC).[19][23]

-

The percentage of peptide depletion is calculated for both cysteine and lysine peptides.[23]

-

The mean depletion value is used to classify the chemical's reactivity, which correlates with its skin sensitization potential.[22]

KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is an in vitro cell-based reporter gene assay that identifies skin sensitizers by measuring the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes.[5][15] This addresses the second key event in the skin sensitization AOP.[6][9]

Methodology:

-

A human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the ARE is cultured in 96-well plates.[24]

-

The cells are exposed to various concentrations of the test chemical for 48 hours.[5]

-

The induction of the luciferase gene is quantified by measuring luminescence after the addition of a substrate.[24]

-

Cell viability is also assessed in parallel to ensure that the observed effects are not due to cytotoxicity.[24]

-

A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.[24]

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical by measuring lymphocyte proliferation in the draining lymph nodes of mice after topical application of the test substance.[25]

Methodology:

-

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[17]

-

On day five, the mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or BrdU.[25][26]

-

After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.[25][26]

-

The proliferation of lymphocytes is measured by quantifying the incorporation of the radiolabel or BrdU into the DNA of the lymph node cells.[25]

-

A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[16][25]

Visualizations

Signaling Pathway for Skin Sensitization

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for Skin Sensitization Testing

Caption: Integrated Testing Strategy for Skin Sensitization.

Conclusion

This compound is a chemical intermediate with an identified hazard of skin sensitization. A significant gap exists in the toxicological database for this compound, particularly concerning acute toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. Therefore, it is imperative that researchers and drug development professionals handle this compound with a high degree of caution, employing stringent engineering controls and personal protective equipment to minimize exposure. The provided information on its properties, handling procedures, and the methodologies for assessing its primary hazard are intended to support safe laboratory practices and informed risk assessment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nj.gov [nj.gov]

- 4. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

- 11. Ethyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. General 4-week toxicity study with EMS in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. researchgate.net [researchgate.net]

- 18. Skin sensitizers in cosmetics and beyond: potential multiple mechanisms of action and importance of T-cell assays for in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sensitization-test.com [sensitization-test.com]

- 23. shimadzu.com [shimadzu.com]

- 24. x-cellr8.com [x-cellr8.com]

- 25. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Analysis of Ethyl Methyl Sulfone: A Technical Guide

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl methyl sulfone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a summary of quantitative NMR data, detailed experimental protocols for data acquisition, and a logical diagram illustrating the structural-spectral correlations.

¹H and ¹³C NMR Spectroscopic Data

The analysis of this compound by ¹H and ¹³C NMR spectroscopy provides distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule. The data presented here has been compiled from established spectral databases.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -SO₂-CH ₃ | 2.906 | Singlet | N/A |

| -SO₂-CH ₂-CH₃ | 3.056 | Quartet | 7.4 |

| -SO₂-CH₂-CH ₃ | 1.424 | Triplet | 7.4 |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| -SO₂-C H₃ | 43.8 |

| -SO₂-C H₂-CH₃ | 52.9 |

| -SO₂-CH₂-C H₃ | 6.8 |

Solvent: CDCl₃

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

A sample of this compound (approximately 0.040 g) is dissolved in 0.05 ml of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

2.2 NMR Data Acquisition

NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is typically acquired with the following parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon environment.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of about 240 ppm is typically used.

-

2.3 Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS).

Structural and Spectral Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR signals.

References

Spectroscopic Analysis of Ethyl Methyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of ethyl methyl sulfone (C₃H₈O₂S). It details the characteristic spectral data, outlines standardized experimental protocols for data acquisition, and presents a logical fragmentation pathway observed in mass spectrometry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the identification, characterization, and quality control of sulfone-containing compounds.

Introduction

This compound, with a molecular weight of 108.16 g/mol , is a simple alkyl sulfone that serves as a fundamental model for understanding the spectroscopic behavior of the sulfonyl functional group.[1][2][3] The robust and distinct signals of the sulfonyl group in both mass and IR spectra make these techniques particularly powerful for the structural elucidation and analysis of this class of compounds. This guide will delve into the specifics of its mass spectrometric fragmentation and infrared absorption characteristics.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an EI source and a quadrupole or ion trap mass analyzer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-